molecular formula C11H16ClNO2 B1454868 Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride CAS No. 210113-92-1

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Cat. No. B1454868
M. Wt: 229.7 g/mol
InChI Key: GWDONBKEXCYHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride” is a chemical compound with the CAS Number: 210113-92-1 . It has a linear formula of C11H16ClNO2 . The compound is typically stored at temperatures between 2-8°C . It appears as a yellow to brown solid .


Molecular Structure Analysis

The InChI code for “Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride” is 1S/C11H15NO2.ClH/c1-2-14-11(13)7-9-4-3-5-10(6-9)8-12;/h3-6H,2,7-8,12H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of “Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride” is 229.71 . The compound is a yellow to brown solid .

Scientific Research Applications

1. Use in Organic Synthesis

  • Application : This compound is used in the protodeboronation of pinacol boronic esters . Protodeboronation is a process where a boron atom is replaced by a hydrogen atom in an organic compound.
  • Method : The process involves the use of a radical approach for the protodeboronation of 1°, 2° and 3° alkyl boronic esters . This is paired with a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation .
  • Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

2. Use in Antiviral Research

  • Application : Substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives, which can be synthesized from this compound, were investigated for their antiviral properties .
  • Method : The specific methods of synthesis and application are not detailed in the source .
  • Results : These compounds were tested against bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2) virus .

3. Use in Ester Chemistry

  • Application : Esters, including this compound, are frequently the source of flavors and aromas in many fruits and flowers. They also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol). Esters also have several commercial and synthetic applications .
  • Method : Esters can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . They can also be synthesized from trans-esterification reactions .
  • Results : Esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction .

4. Use in Acetoacetic Ester Synthesis

  • Application : Acetoacetic ester (ethyl acetoacetate) is an extremely useful molecule that can be used to make ketones and other molecules .
  • Method : The specific methods of synthesis and application are not detailed in the source .
  • Results : The results of this synthesis are not detailed in the source .

5. Use in the Synthesis of Complex Molecules

  • Application : This compound can be used as a building block in the synthesis of complex molecules . It can be used to introduce the 2-(3-(aminomethyl)phenyl)acetate moiety into a larger structure .
  • Method : The specific methods of synthesis and application are not detailed in the source .
  • Results : The results of this synthesis are not detailed in the source .

6. Use in the Production of Pharmaceuticals

  • Application : This compound can potentially be used in the production of pharmaceuticals . The 2-(3-(aminomethyl)phenyl)acetate moiety could be a part of a drug molecule .
  • Method : The specific methods of synthesis and application are not detailed in the source .
  • Results : The results of this synthesis are not detailed in the source .

Safety And Hazards

The safety information for “Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P280, P305+P351+P338 . The compound is labeled with the signal word “Warning” and the pictogram "Exclamation Mark" .

properties

IUPAC Name

ethyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)7-9-4-3-5-10(6-9)8-12;/h3-6H,2,7-8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDONBKEXCYHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70740764
Record name Ethyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70740764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

CAS RN

210113-92-1
Record name Ethyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70740764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of (3-cyanophenyl)acetic acid (3 g, 18.6 mmol), 10% palladium on charcoal (300 mgs) and conc. hydrochloric acid (3 eqs, 4.6 mls, 55.8 mmol) in ethanol (100 mls) was subject to an atmosphere of hydrogenation overnight. The resulting mixture was filtered through hyflo and the catalyst washed thoroughly with ethanol. The solvent was then evaporated in vacuo to give a crunchy white solid. This was triturated with ether, filtered off and dried to afford a white solid (2.76 g). 1H-NMR (400 MHz, d4-MeOH) δ 1.24 (3H,t, J 8.0), 3.69 (2H,s), 4.11 (2H,s), 4.15 (2H,q, J 13.2 6.0), 7.17-7.20 (1H, m), 7.34-7.44 (4H, m).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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